

# Erythromycin ethylsuccinate-13C,d3 CAS number and molecular weight

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Compound of Interest

Erythromycin ethylsuccinate13C,d3

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# Technical Guide: Erythromycin ethylsuccinate-<sup>13</sup>C,d<sub>3</sub>

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin ethylsuccinate-<sup>13</sup>C,d<sub>3</sub>, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin ethylsuccinate. This document covers its physicochemical properties, primary applications, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and the underlying mechanism of action of erythromycin.

## **Physicochemical Properties**

Erythromycin ethylsuccinate-<sup>13</sup>C,d<sub>3</sub> is a deuterated form of erythromycin ethylsuccinate, an antibiotic derivative of erythromycin.[1] The incorporation of stable isotopes allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard.



Property	Value	Reference
CAS Number	1264-62-6 (unlabeled)	[2][3]
Molecular Formula	<sup>13</sup> C C <sub>42</sub> D <sub>3</sub> H <sub>72</sub> N O <sub>16</sub>	[2][3]
Molecular Weight	866.064 g/mol	[2][3][4]
Appearance	White to Off-White Solid	

## **Applications in Research and Development**

The primary application of Erythromycin ethylsuccinate-13C,d3 is as an internal standard for the quantification of erythromycin ethylsuccinate in various biological matrices, such as plasma, and in environmental samples.[5] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise measurement of the parent drug and its metabolites is required.[6][7] The stable isotope label ensures that the internal standard coelutes with the analyte and experiences similar matrix effects during analysis by LC-MS/MS, leading to highly accurate and reproducible results.[8]

## **Experimental Protocol: Quantification by LC-MS/MS**

This section outlines a representative experimental protocol for the simultaneous determination of erythromycin ethylsuccinate and its active metabolite, erythromycin, in human plasma using Erythromycin ethylsuccinate-<sup>13</sup>C,d<sub>3</sub> as an internal standard. This protocol is a composite based on established methodologies.[8][9][10]

#### Sample Preparation: Liquid-Liquid Extraction

- To 0.5 mL of human plasma in a microcentrifuge tube, add the internal standard solution (Erythromycin ethylsuccinate-¹³C,d₃ in a suitable solvent).
- Alkalinize the plasma sample.
- Add 3 mL of an appropriate extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.



- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.

• Inject a portion of the reconstituted sample into the LC-MS/MS system.

**Liquid Chromatography Conditions** 

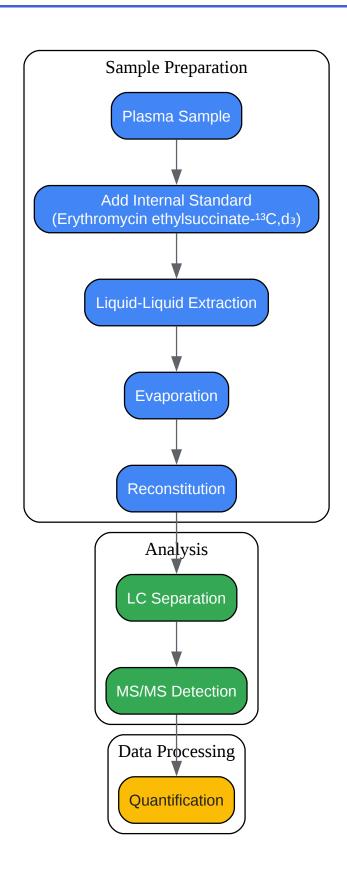
Parameter	Condition
Column	C18 reverse-phase column (e.g., ODS C18, 5 μm, 4.6 x 150 mm)
Mobile Phase	A mixture of acetonitrile and an aqueous buffer (e.g., 1.67 mmol/L acetic acid or 2 mM ammonium acetate with 0.1% formic acid)
Elution	Isocratic or gradient elution
Flow Rate	0.4 - 0.7 mL/min
Injection Volume	10 μL

**Mass Spectrometry Conditions** 

Parameter	Condition	
Ionization Source	Electrospray Ionization (ESI) in positive ion mode or Fast Atom Bombardment (FAB)	
Detection Mode	Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)	
Monitored Transitions	Specific precursor-to-product ion transitions for erythromycin ethylsuccinate, erythromycin, and Erythromycin ethylsuccinate-13C,d3.	

## **Visualized Experimental Workflow**





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Caption: Workflow for LC-MS/MS quantification using an internal standard.

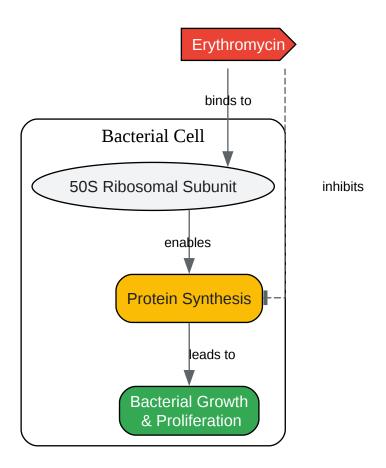


#### **Mechanism of Action of Erythromycin**

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[11][12] It acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[3][12] This action is bacteriostatic, meaning it prevents bacteria from multiplying rather than killing them outright.[11][12] Erythromycin is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.[12]

In addition to its antibacterial properties, erythromycin exhibits anti-inflammatory effects.[11] This is thought to occur through its interaction with the NF-kB signaling pathway, although the precise mechanism is still under investigation.[4]

#### **Visualized Mechanism of Action**



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Caption: Erythromycin's inhibition of bacterial protein synthesis.



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